{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Description
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (CAS: 749930-90-3) is a nitrogenous heterocyclic compound with the molecular formula C₇H₆BrN₄O and a molecular weight of 257.06 g/mol . The compound features a bromine atom at position 6 and a hydroxymethyl (-CH₂OH) group at position 2 of the [1,2,4]triazolo[1,5-a]pyrimidine core. This structure combines electron-withdrawing (bromine) and hydrophilic (hydroxymethyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-2,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKPVZXJRQKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the reaction of 2-aminopyrimidine with bromine and methanol under controlled conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, where the reaction is carried out in dry toluene at 140°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects on Solubility :
- The hydroxymethyl group in the target compound improves water solubility compared to methyl (lipophilic) or chloromethyl (reactive but less polar) analogs .
- Sulfonamide derivatives (e.g., 5,7-dimethoxy analog) exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .
Methyl or methoxy groups at positions 5/7 (e.g., 5,7-dimethyl or 5,7-dimethoxy analogs) reduce steric hindrance, facilitating interactions with biological targets .
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidines and 1,3,4-thiadiazoles with bromine or hydroxymethyl groups show antitumor activity (IC₅₀ = 2.70–4.90 µM against HEPG2-1 cells) . Sulfonamide derivatives are prioritized in herbicide development due to their ALS inhibition, whereas hydroxymethyl-substituted analogs may favor medicinal applications .
Biological Activity
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- PubChem CID : 57527274
This compound exhibits its biological activity primarily through the inhibition of specific kinases. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Properties
Research indicates that this compound demonstrates significant cytotoxic activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting the growth of tumor cells:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 0.15 | CDK2 Inhibition |
| MCF-7 (Breast Cancer) | 0.20 | Induction of Apoptosis |
| A549 (Lung Cancer) | 0.25 | Cell Cycle Arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate moderate efficacy against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | Not Active |
The lack of activity against Pseudomonas aeruginosa suggests specificity in its antimicrobial profile.
Case Study 1: CDK Inhibition
A study published in Frontiers in Chemistry highlighted the compound's role as a selective CDK2 inhibitor. The researchers demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer models. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies targeting CDK pathways .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives including this compound. The study found that while some derivatives exhibited significant antibacterial effects against Gram-positive bacteria, the compound itself showed limited activity against Gram-negative strains. This emphasizes the need for structural modifications to enhance its broad-spectrum antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison to related compounds:
| Compound | Target Activity | IC50/Activity Level |
|---|---|---|
| {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin} | CDK Inhibition | IC50 = 0.15 µM |
| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitor | IC50 = 0.30 µM |
| {6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine} | Antimicrobial | MIC = 16 µg/mL |
This table illustrates that while there are compounds with similar kinase inhibitory properties, this compound demonstrates superior potency against CDK2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
